molecular formula C10H21NO B8344768 4-(Dipropylamino)butanal

4-(Dipropylamino)butanal

Cat. No.: B8344768
M. Wt: 171.28 g/mol
InChI Key: SOWKYYLSDITOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This structure combines a reactive aldehyde moiety with a tertiary amine, conferring both polar and basic properties. For instance, aldehyde-containing compounds like 4-(n-heptyloxy)butanal are known as insect pheromones, while dipropylamino groups appear in herbicides (e.g., Oryzalin) and muscarinic receptor antagonists (e.g., AF-DX 384) .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-(dipropylamino)butanal

InChI

InChI=1S/C10H21NO/c1-3-7-11(8-4-2)9-5-6-10-12/h10H,3-9H2,1-2H3

InChI Key

SOWKYYLSDITOGQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Functional Group and Reactivity Comparisons

Compound Structure Key Functional Groups Reactivity/Applications
4-(Dipropylamino)butanal CH₂CH₂CH₂CH(N(C₃H₇)₂)CHO Aldehyde, tertiary amine Hypothesized to undergo nucleophilic addition (aldehyde) and acid-base interactions (amine). Potential intermediate in synthesis of bioactive molecules.
4-(n-Heptyloxy)butanal CH₂CH₂CH₂CH(O(CH₂)₆CH₃)CHO Aldehyde, ether Component of Asian longhorned beetle pheromone; moderate volatility for airborne signaling .
Oryzalin C₁₀H₁₄N₄O₆S (4-(dipropylamino)-3,5-dinitrobenzenesulfonamide) Sulfonamide, nitro, dipropylamino Pre-emergence herbicide; nitro groups enhance soil adsorption, while sulfonamide aids stability .
AF-DX 384 C₂₇H₃₈N₆O₂ (benzodiazepine derivative with dipropylaminomethyl-piperidine) Benzodiazepine, tertiary amine Muscarinic M2/M4 receptor antagonist; dipropylamino group critical for receptor subtype selectivity .

Key Research Findings and Gaps

  • Pheromone Systems: Blending aldehydes with terpenes (e.g., α-farnesene) enhances insect attraction, suggesting 4-(Dipropylamino)butanal could synergize with other semiochemicals .
  • Receptor Binding: Dipropylamino groups in AF-DX 384 show 195-fold selectivity for m2 over m5 receptors, highlighting the role of substituent positioning in bioactivity .

Limitations: Direct studies on 4-(Dipropylamino)butanal are absent in the provided evidence. Further research is needed to characterize its synthesis, stability, and ecological impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.